

Spectroscopic Profile of Ethyl Chrysanthemate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl chrysanthemate**, an important intermediate in the synthesis of pyrethroid insecticides and a valuable compound in the fragrance and pharmaceutical industries.[1][2] This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for acquiring such data are also described to facilitate reproducibility and further research.

Chemical Structure and Properties

Ethyl chrysanthemate, with the chemical formula C12H20O2 and a molecular weight of 196.29 g/mol , is the ethyl ester of chrysanthemic acid.[1][3] It exists as a mixture of cis and trans isomers and is a colorless to light yellow liquid.[1][4]

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[3]

CAS Number: 97-41-6[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethyl chrysanthemate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **ethyl chrysanthemate** provide detailed information about its carbonhydrogen framework.

Table 1: ¹H NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully			
available in search			
results			

Table 2: 13C NMR Spectroscopic Data of Ethyl Chrysanthemate

Chemical Shift (δ) ppm	Assignment	
Data not fully available in search results		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl chrysanthemate** shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data of Ethyl Chrysanthemate



Wavenumber (cm ⁻¹)	Description	
Specific peak data not fully available in search results	C=O stretch (ester)	
Specific peak data not fully available in search results	C=C stretch (alkene)	
Specific peak data not fully available in search results	C-H stretch (alkane/alkene)	
Specific peak data not fully available in search results	C-O stretch (ester)	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data of Ethyl Chrysanthemate

m/z	Relative Intensity (%)	Assignment
196	Data not fully available	[M] ⁺ (Molecular Ion)
123	Data not fully available	[M - C ₄ H ₇ O] ⁺ or other fragment
103	Data not fully available	Fragment ion

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of spectroscopic data for a compound like **ethyl chrysanthemate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker Avance series instrument, is typically used.[3]

Sample Preparation:



- A sample of ethyl chrysanthemate (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: A range of -2 to 12 ppm is typically sufficient.
- Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the protons.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: A range of 0 to 220 ppm is typically used.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy



Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[3]

Sample Preparation (Neat/Thin Film):

- A drop of neat liquid ethyl chrysanthemate is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

ATR-IR (Attenuated Total Reflectance IR):

- A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000 to 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
- Background Correction: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[5] Electron Ionization (EI) is a common ionization method for such molecules.[6]

GC-MS Protocol:

- Sample Preparation: A dilute solution of **ethyl chrysanthemate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- Injection: A small volume (typically 1 μL) of the solution is injected into the GC inlet.



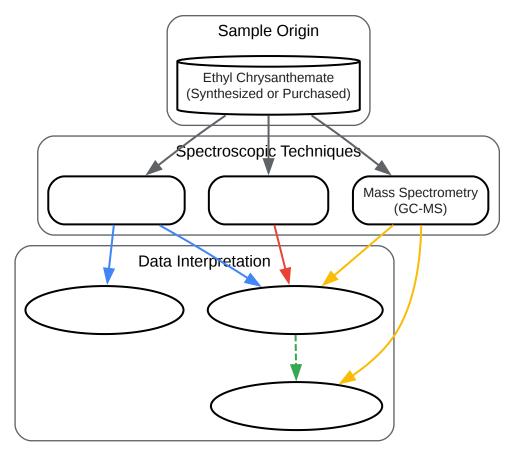
- Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation of components.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV for EI).
- Mass Analysis: The resulting charged fragments are separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each fragment is measured by a detector to generate the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like **ethyl chrysanthemate** is depicted in the following diagram.



Spectroscopic Analysis Workflow for Ethyl Chrysanthemate



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Caption: Workflow for the spectroscopic analysis of **ethyl chrysanthemate**.

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